4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine
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Overview
Description
4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group at the second position and a phenyl ring at the fourth position The phenyl ring is further substituted with carboxyl groups at the third and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dicarboxyphenyl)-2-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dicarboxybenzaldehyde and 2-hydroxypyridine.
Condensation Reaction: The 3,5-dicarboxybenzaldehyde undergoes a condensation reaction with 2-hydroxypyridine in the presence of a suitable catalyst, such as piperidine, under reflux conditions. This reaction forms the desired product, this compound.
Purification: The crude product is purified using recrystallization techniques, typically from a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent extraction and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 4-(3,5-dicarboxyphenyl)-2-pyridone.
Reduction: Reduction of the carboxyl groups can yield 4-(3,5-dihydroxyphenyl)-2-hydroxypyridine.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other coordination complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as sensors and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-dicarboxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with metal ions to form coordination complexes, which can exhibit unique catalytic and electronic properties.
Pathways: In biological systems, the compound’s derivatives may interact with cellular targets, such as enzymes and receptors, to exert their effects. The exact pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dicarboxyphenyl)pyridine: Lacks the hydroxyl group at the second position of the pyridine ring.
2-Hydroxy-4-phenylpyridine: Lacks the carboxyl groups on the phenyl ring.
3,5-Dicarboxyphenylpyridine: Lacks the hydroxyl group on the pyridine ring.
Uniqueness
4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine is unique due to the presence of both the hydroxyl group on the pyridine ring and the carboxyl groups on the phenyl ring. This combination of functional groups allows for diverse chemical reactivity and the formation of various coordination complexes, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-(2-oxo-1H-pyridin-4-yl)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-11-6-7(1-2-14-11)8-3-9(12(16)17)5-10(4-8)13(18)19/h1-6H,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGGSAAUMVAJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683164 |
Source
|
Record name | 5-(2-Oxo-1,2-dihydropyridin-4-yl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-26-5 |
Source
|
Record name | 5-(2-Oxo-1,2-dihydropyridin-4-yl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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